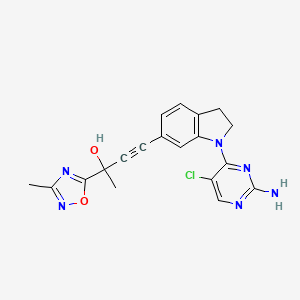

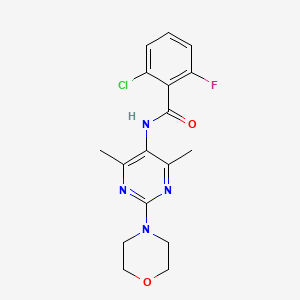

![molecular formula C25H24Cl2N2O B2473835 2,4-dichloro-N-[(E)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]benzamide CAS No. 400083-54-7](/img/structure/B2473835.png)

2,4-dichloro-N-[(E)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2,4-dichloro-N-[(E)-spiro[2H-indene-3,2’-adamantane]-1-ylideneamino]benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring and an amide group . They are widely used in medicine, agriculture, materials science, and other areas of science and technology .

Molecular Structure Analysis

The molecular structure of this compound would be confirmed by spectroscopic methods such as 1H and 13C NMR .Aplicaciones Científicas De Investigación

Polymer Synthesis : The compound with adamantane structure has been utilized in the synthesis of aromatic polyimides (PIs) and polyamides (PAs). These polymers, derived from a rigid diamine monomer featuring a spiro carbon moiety and an adamantane bulky group, exhibit high glass transition temperatures (above 350°C) and excellent thermal resistance, with onset degradation temperatures surpassing 450°C. They have been prepared as dense films possessing robust mechanical properties and were examined for their permselectivity characteristics (Plaza‐Lozano et al., 2015).

Material Science : The compound is also involved in the synthesis and structural study of spiro compounds such as spiro[2-(2-methylphenyl)-4H-1,3-benzoxazine-4,2′-adamantane], indicating its application in the development of novel materials with specific crystal structures and properties (Osyanin et al., 2015).

Chemical Synthesis : The adamantane structure has facilitated the efficient synthesis of spiro[indene-1,1'-isoindolin]-3'-ones through sulfuric acid-promoted cascade cyclization, showcasing its utility in chemical synthesis processes for the production of complex spiro compounds (Sun et al., 2017).

Oxidation Studies : The adamantane structure plays a role in studies of oxyfunctionalization of hydrocarbons, where powerful dioxiranes are employed to achieve direct oxyfunctionalization of substrates like spiro[cyclopropane-1,2'-adamantane], contributing to our understanding of chemical reactions and selectivity in oxidation processes (D’Accolti et al., 2003).

Mecanismo De Acción

Target of Action

Similar compounds, such as benzamide derivatives, are known to interact with a variety of biological targets, including enzymes and receptors . The specific targets would depend on the exact structure and functional groups of the compound.

Mode of Action

It’s known that benzamide derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The exact mode of action would depend on the compound’s structure and its specific targets.

Biochemical Pathways

Benzamide derivatives can influence a variety of biochemical pathways depending on their targets . These could include pathways related to cell signaling, metabolism, or gene expression.

Result of Action

Based on the known effects of similar compounds, it could potentially influence cellular processes such as signal transduction, gene expression, or cell proliferation .

Propiedades

IUPAC Name |

2,4-dichloro-N-[(E)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24Cl2N2O/c26-18-5-6-20(22(27)12-18)24(30)29-28-23-13-25(21-4-2-1-3-19(21)23)16-8-14-7-15(10-16)11-17(25)9-14/h1-6,12,14-17H,7-11,13H2,(H,29,30)/b28-23+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAMVQMWWBGZLL-WEMUOSSPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C34CC(=NNC(=O)C5=C(C=C(C=C5)Cl)Cl)C6=CC=CC=C46 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3CC1CC(C2)C34C/C(=N\NC(=O)C5=C(C=C(C=C5)Cl)Cl)/C6=CC=CC=C46 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2473754.png)

![4-Chloro-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-3-nitrobenzamide](/img/structure/B2473755.png)

![2-(4-fluorophenyl)-5-[3-oxo-3-(pyrrolidin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2473756.png)

![8-((2,5-Difluorophenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2473764.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2473771.png)

![N4-(4-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2473775.png)